Mebezonium Iodide
Description
Contextualization as a Quaternary Ammonium (B1175870) Compound within Relevant Chemical Classes
Mebezonium (B1211741) iodide is classified as a quaternary ammonium compound. ontosight.ai These compounds are characterized by a central nitrogen atom bonded to four organic groups and a counter-ion, in this case, iodide. The chemical formula for Mebezonium iodide is C₁₉H₄₀N₂·2I. cymitquimica.com Structurally, it is known as (Methylenedi-1,4-cyclohexylene)bis(trimethylammonium iodide). cymitquimica.com
Quaternary ammonium compounds, as a class, are known for their diverse applications, including as antiseptics, disinfectants, and muscle relaxants. ontosight.aicymitquimica.com They are cationic surfactants, meaning they possess a positively charged head group that allows them to interact with negatively charged cell membranes, a key aspect of their biological activity. cymitquimica.com The analysis of quaternary ammonium compounds like mebezonium can be challenging due to their hydrophilicity and lack of a significant chromophore, often requiring specialized analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). oup.comresearchgate.net
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₄₀N₂·2I cymitquimica.com |
| Molecular Weight | 550.34 g/mol cymitquimica.comncats.io |
| Appearance | White to off-white crystalline powder cymitquimica.com |
| Solubility | Soluble in water cymitquimica.com |
| Key Feature | Hygroscopic cymitquimica.com |
| CAS Number | 7681-78-9 cymitquimica.com |
Overview of this compound's Significance as a Subject of Academic Inquiry
The primary significance of this compound in academic research stems from its action as a neuromuscular blocking agent. wiktionary.org It functions as a competitive inhibitor of acetylcholine (B1216132) at nicotinic acetylcholine receptors at the neuromuscular junction. oup.comresearchgate.net This mechanism of action leads to the paralysis of skeletal muscles. researchgate.netirispublishers.com
This compound is a component of a veterinary drug combination known as T-61 or Tanax, which also contains embutramide (B1671202) and tetracaine (B1683103) hydrochloride. researchgate.netirispublishers.comdrugs.com This formulation has been the subject of forensic and toxicological studies. irispublishers.comoup.commurdoch.edu.au Research has focused on developing analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the detection and quantification of mebezonium in biological samples. oup.comresearchgate.netresearchgate.net These studies are crucial for understanding the distribution and effects of the compound in the body. oup.com
Furthermore, the antiseptic properties of quaternary ammonium compounds, including this compound, make them subjects of interest in the study of antimicrobial agents. ontosight.aicymitquimica.com The ability of these compounds to disrupt microbial cell membranes is a key area of investigation. ontosight.ai
Structure
2D Structure
Properties
CAS No. |
7681-78-9 |
|---|---|
Molecular Formula |
C19H40IN2+ |
Molecular Weight |
423.4 g/mol |
IUPAC Name |
trimethyl-[4-[[4-(trimethylazaniumyl)cyclohexyl]methyl]cyclohexyl]azanium;iodide |
InChI |
InChI=1S/C19H40N2.HI/c1-20(2,3)18-11-7-16(8-12-18)15-17-9-13-19(14-10-17)21(4,5)6;/h16-19H,7-15H2,1-6H3;1H/q+2;/p-1 |
InChI Key |
DCRDVAAKUAOJMY-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)C1CCC(CC1)CC2CCC(CC2)[N+](C)(C)C.[I-].[I-] |
Canonical SMILES |
C[N+](C)(C)C1CCC(CC1)CC2CCC(CC2)[N+](C)(C)C.[I-] |
Other CAS No. |
7681-78-9 |
Pictograms |
Acute Toxic; Health Hazard |
Synonyms |
4,4’-Methylenebis[N,N,N-trimethyl-cyclohexanaminium Diiodide; _x000B_(Methylenedi-1,4-cyclohexylene)bis[trimethylammonium Iodide]; _x000B_4,4’-Methylenebis(cyclohexyltrimethylammonium Iodide); |
Origin of Product |
United States |
Synthetic Pathways and Chemical Reaction Studies of Mebezonium Iodide
Established Synthetic Protocols for Mebezonium (B1211741) Iodide Production
The synthesis of mebezonium iodide is a well-established process in organic chemistry. It serves as a valuable compound for various applications, including as a reagent in organic synthesis.
Methodological Approaches for Ensuring Reproducibility in Laboratory Synthesis
Reproducibility in the laboratory synthesis of this compound is crucial for obtaining consistent and reliable results. Key to this is the strict adherence to established protocols. Factors such as precise measurement of reactants, control of reaction temperature, and consistent purification methods are paramount. To ensure reproducibility, it is essential to follow a standardized procedure, which includes monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). oup.com The use of high-purity starting materials and solvents is also a critical factor in achieving reproducible outcomes.
Reaction Mechanisms Involving Trimethylamine (B31210) and Cyclohexylmethyl Halide Intermediates
The synthesis of this compound typically involves the quaternization of a tertiary amine, such as trimethylamine, with a suitable alkyl halide. In this case, a cyclohexylmethyl halide intermediate is a key reactant. The reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of trimethylamine acts as the nucleophile, attacking the electrophilic carbon of the cyclohexylmethyl halide. This results in the formation of the quaternary ammonium (B1175870) salt, this compound.
Industrial-Scale Synthesis Methodologies and Associated Purification Considerations
On an industrial scale, the synthesis of this compound requires methodologies that are both efficient and cost-effective. Continuous flow reactors are often employed to optimize yield and purity. evitachem.com These systems allow for precise control over reaction parameters, leading to a more consistent product.
Purification at an industrial scale presents its own set of challenges. Advanced purification techniques such as recrystallization, ion-exchange chromatography, and membrane filtration are utilized to remove impurities and by-products. evitachem.comresearchgate.net The choice of purification method depends on the specific impurities present and the desired purity of the final product. Quality control measures, including in-process monitoring and final product testing, are essential to ensure the this compound meets the required specifications. msd.com
Chemical Reactivity and Transformation Mechanisms of this compound
The chemical reactivity of this compound is largely dictated by the presence of the quaternary ammonium group and the iodide counter-ion.
Analysis of Nucleophilic Substitution Reactions Involving the Quaternary Ammonium Moiety
The quaternary ammonium moiety in this compound is generally stable and a poor leaving group in nucleophilic substitution reactions. However, under certain conditions, it can undergo transformations. Nucleophilic substitution reactions involving quaternary ammonium salts can be complex. The reaction can proceed through either an SN1 or SN2 mechanism, depending on the structure of the alkyl groups attached to the nitrogen atom and the reaction conditions. pressbooks.pubibchem.com In an SN2 reaction, a nucleophile attacks the carbon atom adjacent to the positively charged nitrogen, leading to the displacement of the amine as a leaving group. libretexts.orgmasterorganicchemistry.com This is a concerted, one-step process. libretexts.org Conversely, an SN1 reaction involves the formation of a carbocation intermediate, which is then attacked by the nucleophile. pressbooks.pub The stability of the potential carbocation is a key factor in determining if this pathway is favored. pressbooks.pub
Table 1: Factors Influencing Nucleophilic Substitution Mechanisms
| Factor | SN1 Favored | SN2 Favored |
| Alkyl Halide Structure | Tertiary > Secondary | Methyl > Primary > Secondary |
| Nucleophile | Weak nucleophiles | Strong nucleophiles |
| Leaving Group | Good leaving groups | Good leaving groups |
| Solvent | Polar protic solvents | Polar aprotic solvents |
This table provides a general overview of factors that influence whether a nucleophilic substitution reaction will proceed via an SN1 or SN2 mechanism.
Exploration of Potential Oxidation and Reduction Pathways under Controlled Conditions
The iodide ion in this compound can participate in redox reactions. Iodide can be oxidized to molecular iodine (I₂) or other iodine species under the influence of an oxidizing agent. rutgers.edunih.gov For instance, in the presence of hydrogen peroxide and an acid, iodide ions can be oxidized to triiodide ions (I₃⁻). rutgers.edu The oxidation potential of the I⁻/I₂ couple is a key thermodynamic parameter governing these reactions. nih.gov
Conversely, the quaternary ammonium cation itself is generally resistant to reduction under typical chemical conditions. However, electrochemical reduction at a cathode could potentially occur, though this is a less common transformation pathway. The study of the iodine redox process at platinum electrodes has shown that the reduction of tri-iodide to iodide is a feasible process. psu.edu
Mechanistic Investigations and Cellular Level Pharmacological Research of Mebezonium Iodide in Non Clinical Models
Studies on Acetylcholine (B1216132) Receptor Modulation
Mebezonium (B1211741) iodide's primary mechanism of action at the cellular level involves its interaction with acetylcholine receptors.
Research has firmly established that Mebezonium iodide acts as a competitive inhibitor of acetylcholine at nicotinic acetylcholine receptors. researchgate.netevitachem.com This means that it binds to the same sites on the receptor as the endogenous neurotransmitter, acetylcholine, but without activating the receptor. By occupying these binding sites, it prevents acetylcholine from binding and initiating the signaling cascade that leads to muscle contraction. researchgate.netevitachem.com The bis-quaternary ammonium (B1175870) structure of this compound, with a specific intercharge distance of 14.2 Å, is a key feature that facilitates this competitive inhibition at the neuromuscular junction. This action ultimately leads to muscle relaxation and, at sufficient concentrations, paralysis of peripheral muscles, including the respiratory muscles. evitachem.com
Elucidation of Neuromuscular Junction Interactions
The interaction of this compound at the neuromuscular junction is a critical aspect of its pharmacological profile. It functions as a neuromuscular blocking agent, effectively interrupting the transmission of nerve impulses to muscle fibers. cymitquimica.comnih.gov This blockade is a direct consequence of its competitive inhibition of nicotinic acetylcholine receptors located on the motor endplate of muscle cells. evitachem.com By preventing the depolarization of the postsynaptic membrane by acetylcholine, this compound disrupts the normal process of muscle excitation and contraction.
In Vitro Cellular Studies on Muscle Physiology and Neuromuscular Transmission
In vitro studies are crucial for understanding the direct effects of this compound on muscle cells and neuromuscular transmission without the complexities of a whole-organism system. While specific in vitro studies focusing solely on this compound's effect on isolated muscle preparations were not found in the provided search results, its use in euthanasia solutions like T61 in various animal studies implies its potent and reliable muscle-paralyzing effects observed at the tissue and organ level. nih.govdoi.orgunipd.itd-nb.infomdpi.comahajournals.org These studies, although not designed to elucidate the cellular mechanism, consistently rely on its ability to induce respiratory paralysis, which is a direct outcome of neuromuscular blockade.
Research into Antimicrobial Mechanisms as a Quaternary Ammonium Compound
Beyond its neuromuscular effects, this compound is also classified as a quaternary ammonium compound (QAC), a class of substances known for their antimicrobial properties. ontosight.ai
Table 1: Summary of this compound's Cellular Interactions
| Area of Investigation | Key Findings | Primary Mechanism |
|---|---|---|
| Acetylcholine Receptor Modulation | Acts as a competitive inhibitor at nicotinic acetylcholine receptors. researchgate.netevitachem.com | Binds to acetylcholine binding sites, preventing receptor activation. |
| Neuromuscular Junction Interactions | Functions as a neuromuscular blocking agent. cymitquimica.comnih.gov | Interrupts nerve impulse transmission to muscle fibers. |
| Antimicrobial Mechanisms | Exhibits broad-spectrum antimicrobial activity as a QAC. ontosight.aimdpi.com | Disrupts microbial cell membranes, leading to cell lysis. ontosight.aimdpi.comnih.govpatsnap.com |
Pharmacological Profiling in Preclinical Animal Models
Investigations into Muscle Relaxant and Paralytic Effects in Animal Systems
Mebezonium (B1211741) iodide is a bis-quaternary ammonium (B1175870) compound recognized for its potent neuromuscular blocking properties. It functions as a peripherally acting skeletal muscle relaxant by interfering with the transmission of nerve impulses to muscle fibers at the neuromuscular junction. msdvetmanual.com This action is characterized by a curariform-like effect, leading to the paralysis of skeletal muscles. researchgate.netirispublishers.comresearchgate.net The mechanism involves the blockade of acetylcholine (B1216132) receptors on the sarcolemma, which prevents depolarization of the motor endplate and subsequent muscle contraction. msdvetmanual.comevitachem.com As a result, animals administered mebezonium iodide experience total muscle flaccidity and become unresponsive to neuronal stimulation. msdvetmanual.com This skeletal muscle paralysis is achieved without inducing depression of the central nervous system, meaning the animal remains conscious unless an anesthetic agent is co-administered. msdvetmanual.com
Analysis of Induced Respiratory System Responses in Animal Models
The paralytic action of this compound extends to the muscles responsible for respiration. researchgate.net By blocking stimulus transmission to the striated muscles of the diaphragm and intercostal muscles, it induces a rapid respiratory collapse. researchgate.netwindows.net This paralysis of the respiratory muscles is a direct consequence of its neuromuscular blocking function. oup.com In situations where absorption of the compound is not optimal, the peripheral effects, including respiratory muscle paralysis, may manifest before the onset of unconsciousness if an anesthetic is not administered concurrently. windows.net
Pharmacokinetic Research in Animal Species
Limited specific data on the pharmacokinetics of this compound in target animal species are available. windows.net However, studies on its distribution in biological tissues following administration as part of the T61 formulation provide some insight into its behavior in the body.
Following the administration of Tanax, this compound has been detected and quantified in various biological samples. Forensic and toxicological analyses have documented its presence in different matrices. One study reported on the distribution of this compound in a case of fatal poisoning, with concentrations varying significantly across different tissues. The highest concentration was found in the liver, with a lower concentration observed in muscle tissue. researchgate.netoup.com Another investigation into a fatality involving T-61 measured the concentration of mebezonium in femoral blood. oup.com
The following table summarizes the distribution of this compound in different biological matrices as reported in a case study. researchgate.netoup.com
| Biological Matrix | This compound Concentration |
| Liver | 24.80 mg/kg |
| Femoral Blood | 5.06 mg/L |
| Muscle | 2.80 mg/kg |
| Vitreous Humor | Not explicitly stated, but lower than blood |
Data derived from a single case study and may not be representative of all scenarios.
Methodological Role of this compound in Animal Research Protocols for Biological Sample Acquisition and Euthanasia
Advanced Analytical and Bioanalytical Methodologies for Mebezonium Iodide Quantification and Identification
Development and Validation of Chromatographic Techniques
Chromatographic methods are central to the analysis of Mebezonium (B1211741) Iodide, providing the necessary separation from complex matrix components before detection. The choice of technique is heavily influenced by the compound's lack of a significant chromophore and its high polarity.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the definitive technique for the analysis of Mebezonium Iodide. mdpi.com This approach offers superior selectivity and sensitivity, which are crucial for detecting the compound in complex biological samples. mdpi.com
One validated LC-MS/MS method utilizes a Phenomenex Synergi Hydro RP C18 column for chromatographic separation, with a mobile phase consisting of an ammonium (B1175870) formate buffer (pH 3.5) and acetonitrile. oup.comresearchgate.net This method allows for the successful quantitation of mebezonium in various body fluids and tissues. oup.com In this method, detection was achieved using the transition of the doubly charged molecule at m/z 148 → 236. oup.com
Another direct and sensitive LC-MS/MS method was developed for the simultaneous determination of this compound and embutramide (B1671202) in multiple biological matrices, including blood, liver, muscle, and vitreous humor. oup.comsemanticscholar.org This method employed a simple protein precipitation step for sample preparation and used lidocaine as an internal standard, achieving limits of detection and quantitation of 0.01 mg/L and 0.05 mg/L, respectively, for both compounds. oup.com
Table 1: LC-MS/MS Method Parameters for this compound Analysis
| Parameter | Method 1 (Musshoff et al.) oup.comresearchgate.net | Method 2 (Morini et al.) oup.comsemanticscholar.org |
|---|---|---|
| Column | Phenomenex Synergi Hydro RP C18 | Not Specified |
| Mobile Phase | Ammonium formate buffer (pH 3.5) and acetonitrile | 0.1% Formic acid and acetonitrile |
| Detection Mode | Tandem Mass Spectrometry (MS/MS) | Tandem Mass Spectrometry (MS/MS) in MRM mode |
| Ionization | Positive Electrospray Ionization (ESI+) | Positive Ionization |
| Internal Standard | Not Specified for Mebezonium | Lidocaine |
Validation data from these studies demonstrate the robustness and reliability of LC-MS/MS for forensic and toxicological applications.
Table 2: Validation Data for this compound Quantification
| Parameter | Method 1 (Musshoff et al.) oup.com | Method 2 (Morini et al.) oup.com |
|---|---|---|
| Limit of Detection (LOD) | Not Specified | 0.01 mg/L |
| Lower Limit of Quantitation (LLOQ) | Not Specified | 0.05 mg/L |
| Precision (% CV) | 13.9% at 500 µg/L; 8.6% at 2500 µg/L | Not Specified |
| Accuracy (%) | 101.2% at 500 µg/L; 99.3% at 2500 µg/L | Not Specified |
The use of High-Performance Liquid Chromatography (HPLC) with conventional detectors, such as ultraviolet (UV), for the quantitative analysis of this compound is severely limited. mdpi.comoup.com This is because the compound lacks a suitable chromophore, a part of the molecule that absorbs UV or visible light, making it difficult to detect with standard HPLC-UV systems. mdpi.comoup.com Consequently, analytical methods for mixtures containing this compound, such as the veterinary euthanasia drug T61, often focus on the HPLC analysis of other components like embutramide, which are more amenable to UV detection. oup.comresearchgate.net While HPLC is the separation technique of choice, it must be paired with mass spectrometry for effective detection and quantification of this compound. oup.comoup.com
Optimization of Sample Preparation Strategies for Diverse Matrices
Effective sample preparation is critical to remove interfering substances from the matrix and to concentrate the analyte before instrumental analysis. For this compound, strategies must account for its high hydrophilicity and permanent positive charge. oup.com
Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of this compound from biological samples. oup.com To overcome the challenge of retaining the highly water-soluble quaternary ammonium compound on a nonpolar sorbent like C18, an ion-pairing reagent is often employed. mdpi.comoup.comencyclopedia.pub
Heptafluorobutyric acid (HFBA) has been successfully used as a counterion in SPE procedures. mdpi.comencyclopedia.pub The HFBA forms an ion pair with the positively charged mebezonium cation, rendering the complex more hydrophobic and enabling its retention on C18 cartridges. mdpi.comoup.comencyclopedia.pub This approach has been effectively integrated into LC-MS/MS workflows for the detection of mebezonium. oup.comresearchgate.net
Potassium iodide (KI) can also be used as an ion-pairing reagent during extraction procedures. oup.comresearchgate.net In one method, an ion-pair extraction was performed using a saturated potassium iodide solution prior to analysis by LC-MS. researchgate.net
Liquid-liquid extraction (LLE) can also be adapted for this compound. One described method involves an ion-pair extraction using a saturated potassium iodide solution and methylene (B1212753) chloride at pH 5.4. researchgate.net While LLE is often used to enrich other drugs from a sample matrix, specific procedures incorporating ion-pairing agents can be effective for quaternary ammonium compounds. oup.comresearchgate.netresearchgate.net
A simpler approach that avoids traditional LLE or SPE involves protein precipitation. oup.com In a method for the simultaneous analysis of mebezonium and embutramide, samples were deproteinized using methanol and acetonitrile, followed by centrifugation and dilution before injection into the LC-MS/MS system. oup.com This rapid and straightforward procedure proved sufficient for achieving the required sensitivity in various post-mortem matrices. oup.comsemanticscholar.org
Table 3: Sample Preparation Strategies for this compound
| Technique | Details | Target Matrices | Reference |
|---|---|---|---|
| Solid-Phase Extraction (SPE) | C18 cartridges with Heptafluorobutyric Acid (HFBA) as an ion-pairing reagent. | Body fluids, organs, injection sites | mdpi.comoup.comresearchgate.net |
| Ion-Pair Liquid-Liquid Extraction | Saturated Potassium Iodide (KI) solution with methylene chloride. | Biological samples | researchgate.net |
| Protein Precipitation | Deproteinization with methanol and acetonitrile. | Cardiac and femoral blood, liver, muscle, vitreous humor | oup.com |
Addressing Analytical Challenges Specific to Quaternary Ammonium Compounds Including this compound
This compound, as a quaternary ammonium compound, presents a distinct set of analytical challenges that complicate its extraction and analysis. oup.com These difficulties stem from its fundamental physicochemical properties:
High Hydrophilicity and a Permanent Positive Charge: The permanent positive charge on the quaternary nitrogen atom makes the molecule highly water-soluble (hydrophilic). mdpi.comoup.com This property makes it difficult to extract from aqueous biological matrices into common organic solvents using standard liquid-liquid extraction techniques and challenging to retain on traditional reversed-phase chromatographic columns without modification. oup.comoup.com
Lack of a Chromophore: The molecule does not possess a structure that absorbs ultraviolet or visible light, precluding the use of common and cost-effective HPLC-UV detection methods. mdpi.comencyclopedia.pub This necessitates the use of more sophisticated and expensive detectors, primarily mass spectrometers. mdpi.com
Thermal Instability: Quaternary ammonium salts can be thermally labile, which makes them generally unsuitable for analysis by gas chromatography (GC), as this technique requires volatilization at high temperatures which can cause the compound to degrade. oup.com
These combined challenges require specialized analytical solutions, such as the use of ion-pairing reagents to increase hydrophobicity for extraction and chromatography, and the mandatory use of mass spectrometry for sensitive and selective detection. mdpi.comoup.comencyclopedia.pub
Strategies for Detection in the Absence of a Strong Chromophore
This compound's molecular structure does not possess a significant chromophore, which renders detection by common analytical techniques such as UV-visible spectrophotometry difficult. To overcome this limitation, methods based on mass spectrometry (MS) have become the standard. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a particularly powerful and sensitive approach. oup.comresearchgate.net This technique allows for the selective detection and quantification of this compound based on its mass-to-charge ratio (m/z) and fragmentation patterns.
In forensic studies, LC-MS/MS methods have been developed using multiple reaction monitoring (MRM) mode with positive ionization for the simultaneous determination of this compound and other compounds. oup.comresearchgate.net For instance, this compound has been successfully identified and quantified by monitoring specific ion transitions. Key ions observed in mass spectrometric analysis include m/z 294, which is often used for quantitation, as well as m/z 276 and m/z 208. oup.com These mass spectrometry-based approaches provide the high degree of sensitivity and specificity required for toxicological analysis, achieving limits of detection (LOD) and quantitation (LOQ) as low as 0.01 mg/L and 0.05 mg/L, respectively, in biological samples. oup.comresearchgate.net
Mitigation of Thermal Instability Issues During Analysis
Analytical techniques that require high temperatures, such as Gas Chromatography (GC), are generally unsuitable for the analysis of this compound. GC-MS operates at elevated temperatures, often between 150°C and 300°C, to ensure the volatilization of analytes. hplcvials.com Quaternary ammonium salts like this compound are non-volatile and susceptible to degradation at such high temperatures.
Forensic case reports have demonstrated the practical limitations of GC-MS for this compound; in systematic toxicological analyses of samples containing this compound, the compound was not detected by GC-MS screening. oup.com This highlights the compound's unsuitability for high-temperature analytical methods. In contrast, High-Performance Liquid Chromatography (HPLC) is performed at or near ambient temperatures, making it ideal for analyzing thermally unstable and non-volatile substances without risking decomposition. hplcvials.comlabmanager.com The successful use of LC-MS/MS methods in multiple studies confirms that liquid chromatography is the superior separation technique for maintaining the integrity of this compound during analysis. oup.comresearchgate.netoup.com
Handling Hydrophilicity for Effective Extraction and Separation
As a quaternary ammonium salt, this compound is highly polar and hydrophilic, leading to high water solubility. This property complicates its extraction from aqueous biological matrices using standard liquid-liquid extraction protocols with organic solvents. Specialized sample preparation techniques are therefore required.
One effective strategy is ion-pair extraction . This involves adding a counter-ion to form a neutral ion-pair complex with the charged Mebezonium cation, which can then be extracted into a less polar organic solvent. A documented method uses a saturated potassium iodide (KI) solution to form an ion pair with Mebezonium, allowing for its extraction with methylene chloride at a controlled pH of 5.4. oup.com
Another approach involves a straightforward protein precipitation step, which is effective for cleaning up biological samples like blood and homogenized tissue. In this method, solvents such as methanol and acetonitrile are used to denature and precipitate proteins, which are then removed by centrifugation. oup.com The resulting supernatant, containing the analyte, is diluted with deionized water before injection into the LC-MS/MS system. oup.com For separation, reversed-phase columns, such as a Nucleosil C18, have been successfully used in HPLC methods. researchgate.netoup.com
Comparative Studies of Analytical Methodologies (e.g., HPLC versus Gas Chromatography–Mass Spectrometry for this compound Detection)
The choice of analytical methodology is critical for the reliable detection of this compound. Comparative analysis reveals that High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry, is vastly superior to Gas Chromatography–Mass Spectrometry (GC-MS) for this specific compound.
GC-MS is fundamentally ill-suited for this compound analysis due to the compound's physical properties. The high temperatures required for the GC inlet and column lead to the thermal degradation of this non-volatile quaternary ammonium salt. hplcvials.com This is confirmed in practice, as toxicological screenings using GC-MS have failed to detect this compound even when it is known to be present in samples. oup.comresearchgate.net
In contrast, HPLC operates at lower temperatures and is designed to handle polar, non-volatile, and thermally labile compounds. labmanager.com The successful and sensitive quantification of this compound has been consistently achieved using LC-MS/MS. oup.comoup.com This methodology circumvents issues of thermal degradation and directly addresses the compound's lack of a chromophore by using mass-based detection, providing both high sensitivity and structural confirmation.
The following table provides a direct comparison of the two techniques for the analysis of this compound.
| Feature | HPLC (specifically LC-MS/MS) | Gas Chromatography–Mass Spectrometry (GC-MS) |
| Analyte Volatility | Suitable for non-volatile compounds. | Requires volatile or semi-volatile compounds. |
| Thermal Stability | Ideal for thermally unstable compounds as it operates at ambient temperatures. labmanager.com | Unsuitable due to high operating temperatures (150-300°C) that cause degradation. hplcvials.com |
| Detection Principle | Mass spectrometry provides high specificity and sensitivity without requiring a chromophore. oup.comoup.com | While MS is a powerful detector, the analyte must first pass through the GC system, which is not feasible for this compound. oup.com |
| Sample Preparation | Accommodates hydrophilic compounds via ion-pair extraction or protein precipitation. oup.comoup.com | Would require derivatization to increase volatility and thermal stability, a complex and often inefficient process for this compound type. |
| Proven Efficacy | Successfully used for quantification in multiple forensic toxicology cases. oup.comresearchgate.netoup.com | Failed to detect this compound in forensic case samples. oup.com |
Application of Analytical Methods in Forensic Toxicology Research (Focusing on Method Development and Validation for Animal Samples)
Analytical methods for this compound are of significant importance in forensic toxicology, particularly in veterinary cases involving euthanasia agents like Tanax and T-61, where this compound is a key component. nih.govscispace.com The development and validation of robust analytical procedures for animal samples are crucial for legal investigations. researchgate.net
LC-MS/MS methods have been specifically developed for the simultaneous determination of this compound and other substances in various post-mortem animal matrices. oup.com The validation of these methods is essential to ensure that the analytical data are reliable and can withstand legal scrutiny. researchgate.net Key validation parameters include specificity, linearity, accuracy, precision, and sensitivity (LOD and LOQ). woah.org
A validated LC-MS/MS method for this compound in animal tissues demonstrated excellent performance. oup.comresearchgate.net The method was validated by establishing its limits of detection and quantitation at 0.01 mg/L and 0.05 mg/L, respectively. oup.com Accuracy and precision were ensured through the use of an internal standard, such as Lidocaine, during sample processing and analysis. oup.comresearchgate.net
The application of these validated methods in forensic research has allowed for the detailed study of this compound's distribution in different biological compartments. For example, in one case study, the concentration of this compound was measured in various tissues, providing critical data for toxicological interpretation.
The table below summarizes findings from a forensic study, illustrating the distribution of this compound in different biological matrices.
| Biological Matrix | This compound Concentration |
| Femoral Blood | 5.06 mg/L |
| Vitreous Humor | 2.74 mg/L |
| Muscle | 2.80 mg/kg |
| Liver | 24.80 mg/kg |
| Data sourced from a forensic distribution study. oup.comresearchgate.net |
This detailed quantitative analysis in various animal samples is only possible through the development and careful validation of advanced analytical techniques like LC-MS/MS, which are tailored to the challenging chemical nature of this compound. researchgate.netwoah.org
Structure Activity Relationship Sar and Derivatives Research for Mebezonium Iodide Analogues
Identification of Key Structural Determinants for Observed Pharmacological Action
The pharmacological effects of mebezonium (B1211741) iodide are intrinsically linked to its unique molecular architecture. As a bis-quaternary ammonium (B1175870) compound, it possesses two positively charged nitrogen centers, which are crucial for its biological activity. The specific arrangement of these groups and the connecting structures define its interaction with biological targets.
The quaternary ammonium groups are fundamental to mebezonium iodide's mechanism of action. ontosight.ai These positively charged moieties are electrostatically attracted to negatively charged sites on biological macromolecules, such as proteins and cell membranes. nih.gov In the case of this compound, this interaction is key to its function as a competitive inhibitor at nicotinic acetylcholine (B1216132) receptors, leading to neuromuscular blockade. encyclopedia.pubmdpi.com The presence of two such groups, separated by a rigid spacer, creates a specific intercharge distance of 14.2 Å, which is a critical determinant of its binding affinity and pharmacological effect. The dual nature of these functional groups allows the molecule to effectively bridge and block receptor sites.
The structure of quaternary ammonium compounds (QACs) directly influences their mechanism of action. The positively charged nitrogen facilitates an initial electrostatic attraction to the negatively charged surfaces of microbial cell membranes. nih.gov Following this, other structural components can intercalate into the hydrophobic membrane, leading to its disruption and permeabilization. nih.gov
Table 1: Key Structural Features of this compound and Their Functional Roles
| Structural Feature | Description | Functional Role |
| Bis-quaternary Ammonium Groups | Two positively charged trimethylazanium (B1229207) [N⁺(CH₃)₃] centers. | Essential for binding to negatively charged biological targets, such as nicotinic acetylcholine receptors. encyclopedia.pubmdpi.com |
| Cyclohexylmethyl Bridges | Two cyclohexylmethyl groups connecting the quaternary ammonium centers. | Provides a rigid structure and establishes a specific intercharge distance of 14.2 Å. |
| Iodide Counterions | Two iodide ions (I⁻) balancing the positive charges of the ammonium groups. | Enhances aqueous solubility. |
Investigation of the Iodide Counterion's Influence on Compound Properties and Activity
In analytical settings, the nature of the counterion can be manipulated to improve detection methods. For instance, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, the use of a different ion-pairing reagent, such as heptafluorobutyric acid (HFBA), can be employed to overcome challenges associated with the hydrophilicity and lack of a UV chromophore in mebezonium. encyclopedia.pubmdpi.comresearchgate.net This highlights the practical importance of the counterion in the handling and analysis of the compound.
Synthesis and Characterization of this compound Derivatives for Mechanistic Exploration
The synthesis and study of derivatives of this compound and other quaternary ammonium compounds are crucial for a deeper understanding of their mechanism of action and for the development of novel compounds with tailored properties. Research in this area often involves modifying the core structure to investigate how changes affect biological activity.
For example, the synthesis of a small library of quaternary ammonium compounds derived from the natural product ianthelliformisamine C allowed researchers to explore the impact of different alkylation and quaternization patterns on antibacterial activity. nih.gov This study demonstrated that a tetramethyl derivative exhibited the most promising activity, acting through membrane permeabilization. nih.gov
The synthesis of various poly(quaternary ammonium) polymers with customizable molecular structures and architectures has also been undertaken to study their antibacterial specificity and their potential to mitigate the development of bacterial resistance. science.gov Furthermore, enantioselective catalytic synthesis has been employed to create chiral ammonium ions from N-methyl tetrahydroisoquinolines, demonstrating the potential to generate configurationally stable and specific derivatives. acs.org
The characterization of these derivatives often involves advanced analytical techniques. LC-MS/MS is a powerful tool for the detection and quantification of quaternary ammonium compounds like mebezonium and its analogues in various biological and environmental samples. researchgate.net
Future Perspectives and Emerging Research Directions in Mebezonium Iodide Studies
Exploration of Novel Synthetic Pathways and Advanced Chemical Modifications
The synthesis of bis-quaternary ammonium (B1175870) compounds (bis-QACs) like mebezonium (B1211741) iodide is a rapidly advancing field of chemistry. osi.lv Traditional synthesis often involves the quaternization of amines. evitachem.com Future research is focused on developing more efficient and novel synthetic routes. General strategies for synthesizing bis-QACs that could be adapted for mebezonium iodide and its derivatives include monoalkylation of diamines, dialkylation of amines, and subsequent anion exchange reactions. osi.lvgoogle.com
Advanced chemical modifications of the this compound structure could unlock new functionalities. The core structure features two trimethylammonium groups connected by a methylene (B1212753) bridge between two cyclohexane (B81311) rings. This specific architecture results in a rigid structure with a defined distance of 14.2 Å between the two positive charges, which is crucial for its biological activity. Future modifications could involve:
Altering the length and rigidity of the linker between the cyclohexyl rings.
Substituting the trimethylammonium heads with other cationic groups.
Creating derivatives with different counter-ions to modulate solubility and stability.
These modifications aim to create novel compounds with tailored properties, potentially for different biological targets or enhanced efficacy. For example, novel bis-QACs with different spacers (like p-terphenyl (B122091) or biphenyl) have been synthesized and shown to have potent antimicrobial activity, indicating a promising direction for creating new mebezonium-like derivatives. researchgate.net
Innovation in Analytical Methodologies for Enhanced Sensitivity and Specificity
The analysis of quaternary ammonium compounds (QACs) like this compound presents distinct challenges due to their hydrophilicity, permanent positive charge, and lack of a significant UV-absorbing chromophore. researchgate.netresearchgate.net These properties make extraction from complex biological matrices and subsequent detection difficult.
High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) has become the gold standard for the sensitive and specific quantification of this compound. researchgate.net Innovations in this area focus on sample preparation and detection limits.
Sample Preparation: Solid-phase extraction (SPE) using C18 cartridges is a common method for cleanup and concentration. researchgate.net To overcome the compound's hydrophilicity, SPE is often combined with an ion-pairing reagent such as heptafluorobutyric acid (HFBA). researchgate.netmdpi.comresearchgate.net Other approaches include the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which has been adapted for various QACs in food matrices. sciopen.com
Detection and Sensitivity: Modern LC-MS/MS methods can achieve very low limits of detection (LOD) and quantification (LOQ), reported to be as low as 0.01 mg/L and 0.05 mg/L, respectively, in biological fluids. rsc.org
Emerging analytical techniques offer new possibilities. Pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS) has been developed for the rapid analysis of other QACs, allowing for the simultaneous determination of the cation and its halide counter-ion in a single run. jku.at Furthermore, the presence of iodide in the this compound structure opens the door to electrochemical detection methods. Electrochemical sensors designed for iodide detection could be adapted for quantifying this compound, offering a potentially low-cost and field-portable analytical tool. researchgate.net
| Technique | Sample Preparation | Separation Column | Key Findings/Innovations | Reference |
|---|---|---|---|---|
| LC-MS/MS | Solid-Phase Extraction (SPE) with ion-pairing reagent (HFBA) | Phenomenex Synergi Hydro RP C18 | Developed for quantification in body fluids; addresses challenges of hydrophilicity and lack of chromophore. | researchgate.net |
| LC-MS/MS | Ion-pair extraction with saturated KI solution | Nucleosil C18 | Simultaneous determination of mebezonium and co-formulants in various biological matrices. | researchgate.net |
| HPLC-MS/MS | Ultrasonic extraction (USE) with Acetonitrile/HCl, followed by SPE | Waters XSelect CSH Phenyl-Hexyl | Robust method for QACs in soil and sludge with LOQs from 0.1 to 2.1 μg/kg. | plos.org |
| UPLC-MS/MS | Improved QuEChERS method | BEH C18 | Simultaneous detection of nine different QACs in various food matrices. | sciopen.com |
| Py-GC/MS | Direct pyrolysis of sample | Not Applicable (Direct to GC) | Rapidly determines both the ammonium cation and halide anion of QACs in a single run. | jku.at |
Development of this compound as a Specialized Research Probe or Reagent in Chemical Biology
A chemical probe is a small-molecule tool used to study biological processes and validate new molecular targets. wikipedia.org To be effective, a probe must be well-characterized, potent, and selective. While this compound has primarily been used in toxicology and as a pharmacological agent for animal euthanasia, its specific mechanism of action makes it a candidate for development as a specialized research probe. gaia.beresearchgate.net
The potential of this compound as a probe stems from its function as a competitive antagonist of nAChRs. researchgate.netmdpi.com This receptor family is a key target in drug discovery for conditions like Alzheimer's disease, schizophrenia, and nicotine (B1678760) addiction. cymitquimica.com The rigid structure of this compound, with its defined 14.2 Å separation between cationic centers, provides a specific scaffold for probing the architecture of the nAChR binding site.
As a research tool, it could be used to:
Characterize the structural and functional differences between various nAChR subtypes. nih.gov
Investigate the role of specific nAChRs in the neuromuscular junction and central nervous system.
Serve as a reference compound or starting point for the design of new, even more selective nAChR antagonists or agonists.
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing Mebezonium Iodide, and how can researchers ensure reproducibility?
- Methodological Answer: Synthesis protocols should include step-by-step procedures for precursor selection, reaction conditions (e.g., solvent, temperature, stoichiometry), and purification methods (e.g., recrystallization, chromatography). To ensure reproducibility, document detailed experimental parameters, such as pH adjustments and catalyst use, and validate purity via NMR, HPLC, or mass spectrometry . Cross-reference protocols with peer-reviewed studies to confirm consistency in yield and purity thresholds (e.g., ≥95% purity for pharmacological assays) .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer: Use a combination of:
- Spectroscopic methods: FTIR for functional group identification, H/C NMR for structural elucidation.
- Chromatographic methods: HPLC with UV detection for purity assessment; GC-MS for volatile impurities.
- Thermal analysis: TGA/DSC to evaluate decomposition profiles and crystalline stability.
Calibrate instruments using certified reference standards and include triplicate measurements to reduce variability .
Q. How should researchers design experiments to assess the stability of this compound under varying environmental conditions?
- Methodological Answer: Conduct accelerated stability studies by exposing the compound to stressors (e.g., 40°C/75% RH for 6 months) and monitor degradation via HPLC. Include control batches stored at -20°C. Quantify degradation products using validated analytical thresholds (e.g., ±5% deviation from baseline) and apply Arrhenius kinetics to predict shelf life .
Advanced Research Questions
Q. How can contradictions in pharmacokinetic (PK) data across studies on this compound be systematically resolved?
- Methodological Answer:
Meta-analysis: Pool PK data from preclinical/clinical studies and apply heterogeneity tests (e.g., I² statistic) to identify outliers .
Source evaluation: Compare methodologies (e.g., dosing regimens, bioanalytical techniques) to isolate variables affecting bioavailability.
In silico modeling: Use PBPK models to simulate interspecies differences or formulation impacts. Validate with in vitro assays (e.g., Caco-2 permeability) .
Q. What computational strategies are optimal for predicting this compound’s target interactions, and how can these models be experimentally validated?
- Methodological Answer:
- Molecular docking: Use AutoDock Vina or Schrödinger to screen against target libraries (e.g., ion channels). Prioritize targets with binding affinity ≤ -8.0 kcal/mol.
- MD simulations: Run 100-ns trajectories in GROMACS to assess complex stability.
- Validation: Perform SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding constants. Correlate in silico predictions with in vitro IC₅₀ values from patch-clamp assays .
Q. What cross-disciplinary approaches are recommended to evaluate this compound’s efficacy-toxicity balance in complex biological systems?
- Methodological Answer:
- Omics integration: Combine transcriptomics (RNA-seq of treated cell lines) with metabolomics (LC-MS profiling) to map off-target effects.
- Organ-on-a-chip models: Use microfluidic platforms to simulate multi-tissue interactions (e.g., liver-heart co-cultures) and quantify metabolite-induced cytotoxicity.
- Ethical alignment: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses, ensuring compliance with institutional review boards for translational studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
